

A Technical Guide to the Carcinogenicity and Toxicology of N-Nitrosodiethanolamine (NDELA)

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Compound of Interest

Compound Name: *N*-Nitrosodiethanolamine-*d*8

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Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodiethanolamine (NDELA) is a semi-volatile N-nitrosamine compound found as a contaminant in various consumer and industrial products, including cosmetics, metalworking fluids, and tobacco products.[1][2] The International Agency for Research on Cancer (IARC) has classified NDELA as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," based on sufficient evidence in experimental animals.[1][3] In vivo studies have consistently demonstrated that NDELA induces tumors in rats and hamsters, primarily targeting the liver and nasal cavity.[4][5][6]

The carcinogenicity of NDELA is contingent upon metabolic activation. While a significant portion of an administered dose is excreted unchanged, key metabolic pathways, including α -hydroxylation and β -oxidation mediated by Cytochrome P450 (CYP2E1) and alcohol dehydrogenase (ADH), convert NDELA into reactive electrophiles.[1][7][8] A proposed mechanism involves the formation of N-nitroso-2-hydroxymorpholine (NHMOR), which is further activated by sulfotransferase to a potent genotoxic metabolite.[9] These reactive species form DNA adducts, such as N7-(2-hydroxyethyl)guanine and O6-(2-hydroxyethyl)guanine, initiating the carcinogenic process.[8] Genotoxicity assays confirm that NDELA induces DNA damage, chromosomal aberrations, and sister chromatid exchanges in vitro.[1][10][11] This guide provides a detailed overview of the available toxicological data, experimental methodologies, and mechanistic pathways associated with NDELA.

Introduction

N-Nitrosodiethanolamine (CAS No. 1116-54-7) is a yellow, viscous liquid formed from the reaction of diethanolamine or triethanolamine with a nitrosating agent, such as nitrite.[12][13] Its presence has been detected in cutting fluids, pesticides, antifreeze, and personal care products like shampoos and lotions.[1][2] Occupational exposure can occur via inhalation and dermal contact, while the general population may be exposed through consumer products and tobacco.[1] Given its carcinogenic potential demonstrated in animal studies, understanding the toxicology and mechanism of action of NDELA is critical for risk assessment and regulatory guidance.[12][14] This document serves as an in-depth technical resource, summarizing the key findings on NDELA's carcinogenicity, genotoxicity, and metabolic activation pathways.

Carcinogenicity

Summary of Evidence

There is sufficient evidence in experimental animals for the carcinogenicity of N-Nitrosodiethanolamine.[1] Studies in rats consistently show the induction of liver tumors, primarily hepatocellular carcinomas, and neoplasms of the nasal cavity.[4][5] In Syrian hamsters, NDELA consistently induces adenocarcinomas of the nasal cavity and other tumors of the upper respiratory tract.[4][6] A mouse lung screening assay also demonstrated an increased incidence and multiplicity of lung tumors.[1][4]

In Vivo Carcinogenicity Studies

The carcinogenic potential of NDELA has been quantified in dose-response studies in both rats and hamsters. The data clearly indicate a dose-dependent increase in tumor formation in target organs.

Table 1: Carcinogenicity of NDELA in Rats (Oral Administration)

Dose (mg/kg bw/day)	Animal Strain	Route of Administration	Target Organ	Tumor Type	Incidence	Reference
0	Sprague-Dawley	Drinking Water	Liver	Hepatocellular Neoplasms	0/88	[4]
1.5	Sprague-Dawley	Drinking Water	Liver	Hepatocellular Neoplasms	7/72	[4]
6	Sprague-Dawley	Drinking Water	Liver	Hepatocellular Neoplasms	43/72	[4]
25	Sprague-Dawley	Drinking Water	Liver	Hepatocellular Neoplasms	33/36	[4]
100	Sprague-Dawley	Drinking Water	Liver	Hepatocellular Neoplasms	32/36	[4]
400	Sprague-Dawley	Drinking Water	Liver	Hepatocellular Neoplasms	31/36	[4]
0	Sprague-Dawley	Drinking Water	Nasal Cavity	Neoplasms	0/88	[4]
1.5	Sprague-Dawley	Drinking Water	Nasal Cavity	Neoplasms	2/72	[4]
25	Sprague-Dawley	Drinking Water	Nasal Cavity	Neoplasms	6/36	[4]

| 100 | Sprague-Dawley | Drinking Water | Nasal Cavity | Neoplasms | 6/36 |[\[4\]](#) |

Table 2: Carcinogenicity of NDELA in Syrian Hamsters (Subcutaneous Injection)

Dose (mg/kg body wt)	Animal Strain	Route of Administration	Target Organ	Tumor Type	Incidence	Reference
250	Syrian Golden	Subcutaneous (weekly)	Olfactory Region	Malignant Neoplasms	35%	[6]
500	Syrian Golden	Subcutaneous (weekly)	Olfactory Region	Malignant Neoplasms	~50% (implied)	[6]

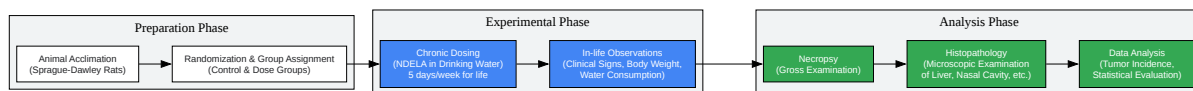
| 1000 | Syrian Golden | Subcutaneous (weekly) | Olfactory Region | Malignant Neoplasms | 73% |[6] |

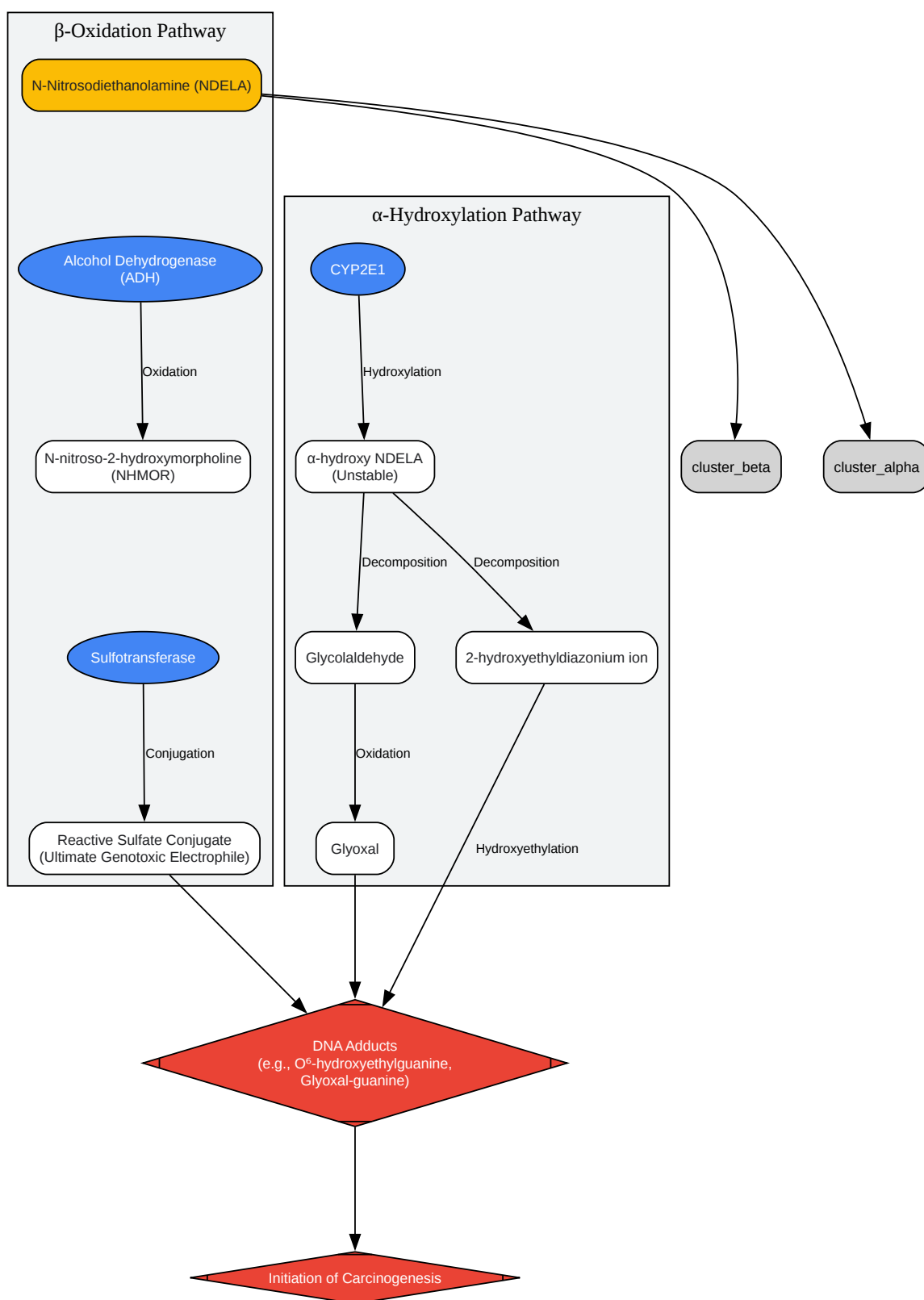
Experimental Protocol: Chronic Carcinogenicity Bioassay in Rats

The following protocol is based on the study conducted by Preussmann et al. (1982), which is a key study in establishing the dose-response relationship for NDELA-induced carcinogenicity in rats.[4][5]

- Test System: Male Sprague-Dawley rats, approximately 100 days old at the start of the experiment.
- Housing: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycle.
- Groups and Dosing:
 - Animals are divided into multiple groups (e.g., 36 to 88 rats per group).
 - A control group receives tap water only.
 - Treatment groups receive aqueous solutions of NDELA (>99% purity) in their drinking water, administered five days per week for the lifespan of the animals.

- Doses are calculated to provide specific daily intakes, such as 1.5, 6, 25, 100, or 400 mg/kg body weight.[\[4\]](#)
- Observations:
 - Animals are monitored daily for clinical signs of toxicity.
 - Body weight and water consumption are recorded regularly to monitor the actual dose received.
- Termination and Pathology:
 - Animals are allowed to die naturally or are euthanized when moribund.
 - A complete necropsy is performed on all animals.
 - Organs, particularly the liver and the head (for nasal cavity examination), are preserved in formalin, processed for histopathology, and examined microscopically for neoplastic and non-neoplastic lesions.





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